molecular formula C15H21O2- B1261718 Germacra-1(10),4,11(13)-trien-12-oate

Germacra-1(10),4,11(13)-trien-12-oate

Cat. No. B1261718
M. Wt: 233.33 g/mol
InChI Key: IBJVPIJUFFVDBS-JBMXZMKISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Germacra-1(10),4,11(13)-trien-12-oate is a monocarboxylic acid anion that results from the removal of a proton from the carboxylic acid group of germacra-1(10),4,11(13)-trien-12-oic acid. It is a conjugate base of a germacra-1(10),4,11(13)-trien-12-oic acid.

Scientific Research Applications

Sesquiterpene Lactone Biosynthesis

Germacra-1(10),4,11(13)-trien-12-oate plays a significant role in the biosynthesis of sesquiterpene lactones. This compound has been studied in various plants such as chicory (Cichorium intybus) and costus roots (Saussurea lappa). In these plants, it serves as an intermediate in the production of sesquiterpene lactones, which are known for their bitter taste and potential medicinal properties. Studies have identified enzymes like cytochrome P450 that are involved in converting germacrene A into germacra-1(10),4,11(13)-trien-12-oic acid, a crucial step in the biosynthesis of these lactones (de Kraker et al., 2001) (de Kraker et al., 2001).

Role in Costunolide Biosynthesis

Germacra-1(10),4,11(13)-trien-12-oate is also integral in the biosynthesis pathway of costunolide, a sesquiterpene with broad biological activities. This pathway has been successfully reconstituted in yeast and Nicotiana benthamiana, demonstrating the conversion of germacrene A into germacra-1(10),4,11(13)-trien-12-oic acid and subsequently into costunolide. This research is pivotal for understanding the production of biologically active sesquiterpenes and for potential biotechnological applications (Liu et al., 2011).

Structural Analysis and Chemical Transformations

Various studies have focused on the structural analysis of germacra-1(10),4,11(13)-trien-12-oate and its derivatives. These analyses include spectroscopic data and chemical transformations, providing insights into the compound’s structure and its potential for further chemical modifications. Such research is essential for understanding the chemistry of natural compounds and their applications in various fields (Bohlmann et al., 1983).

Biological Activity and Potential Applications

Research on germacra-1(10),4,11(13)-trien-12-oate also extends to its biological activities and potential applications. This includes studies on cytotoxic properties against various cancer cell lines, indicating its potential use in cancer research and therapy. Such studies are crucial for identifying new therapeutic agents derived from natural compounds (Chaturvedula et al., 2004).

properties

Product Name

Germacra-1(10),4,11(13)-trien-12-oate

Molecular Formula

C15H21O2-

Molecular Weight

233.33 g/mol

IUPAC Name

2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoate

InChI

InChI=1S/C15H22O2/c1-11-5-4-6-12(2)8-10-14(9-7-11)13(3)15(16)17/h5,8,14H,3-4,6-7,9-10H2,1-2H3,(H,16,17)/p-1/b11-5+,12-8+/t14-/m1/s1

InChI Key

IBJVPIJUFFVDBS-JBMXZMKISA-M

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@H](CC1)C(=C)C(=O)[O-])/C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(=C)C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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